molecular formula C23H29N3O5S B3973096 1-benzyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine oxalate

1-benzyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine oxalate

Cat. No. B3973096
M. Wt: 459.6 g/mol
InChI Key: QWRVLUYLMSLZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine oxalate, also known as BZP, is a synthetic compound that has been used for various scientific research applications. It belongs to the class of piperazines, which are a group of compounds that have been studied for their potential therapeutic effects.

Mechanism of Action

1-benzyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine oxalate works by increasing the levels of neurotransmitters such as dopamine and serotonin in the brain. This leads to an increase in mood and energy levels, which is why it has been studied for its potential use as a psychoactive drug.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including an increase in heart rate, blood pressure, and body temperature. It has also been shown to have effects on the immune system and can lead to changes in the levels of certain cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine oxalate in lab experiments is that it can be synthesized relatively easily and in large quantities. However, one limitation is that it is a controlled substance and requires special permits and safety precautions to handle.

Future Directions

There are various future directions for research on 1-benzyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine oxalate, including:
1. Further studies on its potential therapeutic effects for conditions such as depression and anxiety.
2. Studies on its effects on the immune system and its potential use in treating autoimmune diseases.
3. Studies on its effects on the cardiovascular system and its potential use in treating cardiovascular diseases.
4. Studies on its mechanism of action and how it interacts with other compounds in the brain.
5. Studies on its potential use as a tool for studying neurotransmitter systems in the brain.
In conclusion, this compound is a synthetic compound that has been used in various scientific research applications. It has been studied for its potential therapeutic effects as well as its potential use as a psychoactive drug. Further research is needed to fully understand its mechanism of action and potential uses in medicine.

Scientific Research Applications

1-benzyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine oxalate has been used in various scientific research applications, including studies on its potential therapeutic effects for conditions such as depression and anxiety. It has also been studied for its potential use as a psychoactive drug and has been compared to other drugs such as amphetamines and MDMA.

properties

IUPAC Name

[4-(4-benzylpiperazin-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3OS.C2H2O4/c25-21(20-7-4-16-26-20)24-10-8-19(9-11-24)23-14-12-22(13-15-23)17-18-5-2-1-3-6-18;3-1(4)2(5)6/h1-7,16,19H,8-15,17H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRVLUYLMSLZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)C(=O)C4=CC=CS4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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